2,3-Dihydrofuran

Heterogeneous catalysis Hydrogenation Surface chemistry

Select 2,3-dihydrofuran when your synthesis demands the unique reactivity of a conjugated cyclic enol ether. Unlike its isomer 2,5-DHF or saturated THF, the C=C bond adjacent to the oxygen in 2,3-DHF enables: (1) asymmetric Heck arylation yielding chiral 2-aryl-2,3-dihydrofurans with >96-99% ee; (2) clean hydrogenation to THF on Pd(111) at 330 K without furan contamination; (3) inverse electron-demand Diels-Alder cycloadditions; and (4) acid-cleavable copolymer matrices with DCPD for recyclable composites. Supplied at ≥98% purity with BHT or K₂CO₃ stabilizer.

Molecular Formula C4H6O
Molecular Weight 70.09 g/mol
CAS No. 1191-99-7
Cat. No. B140613
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,3-Dihydrofuran
CAS1191-99-7
Synonyms4,5-Dihydrofuran;  NSC 85221; 
Molecular FormulaC4H6O
Molecular Weight70.09 g/mol
Structural Identifiers
SMILESC1COC=C1
InChIInChI=1S/C4H6O/c1-2-4-5-3-1/h1,3H,2,4H2
InChIKeyJKTCBAGSMQIFNL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 ml / 100 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2,3-Dihydrofuran (CAS 1191-99-7) Technical Procurement Guide for Heterocyclic Synthesis and Polymer Applications


2,3-Dihydrofuran (CAS 1191-99-7) is a five-membered cyclic enol ether with the molecular formula C4H6O [1]. It exists as a colorless volatile liquid with a boiling point of 54-55 °C and a density of 0.927 g/mL at 25 °C . The compound features a partially unsaturated ring containing one C=C double bond adjacent to the ether oxygen, which imparts distinctive reactivity as both a nucleophilic enol ether and an electrophilic alkene [1]. It is commercially available at ≥98% purity, typically stabilized with BHT or potassium carbonate to prevent polymerization during storage [2].

Why 2,3-Dihydrofuran Cannot Be Replaced by 2,5-Dihydrofuran or Tetrahydrofuran in Critical Synthetic Routes


Substituting 2,3-dihydrofuran with its isomer 2,5-dihydrofuran or the fully saturated analog tetrahydrofuran in synthetic workflows leads to fundamentally different reaction outcomes due to the distinct position of the olefin relative to the ether oxygen [1]. The C=C bond in 2,3-dihydrofuran is conjugated with the oxygen lone pair, making it an electron-rich enol ether that participates readily in electrophilic additions, Heck couplings, and cationic polymerizations [1][2]. In contrast, the isolated double bond in 2,5-dihydrofuran and the absence of unsaturation in tetrahydrofuran preclude or significantly alter these reactivity patterns [2][3]. The following quantitative evidence demonstrates that generic substitution is not viable for applications requiring the specific electronic and steric profile of 2,3-dihydrofuran.

Quantitative Differentiation Evidence for 2,3-Dihydrofuran vs. Structural Analogs


Catalytic Hydrogenation Selectivity: 2,3-Dihydrofuran vs. 2,5-Dihydrofuran on Pd(111)

On Pd(111) surfaces, 2,3-dihydrofuran undergoes hydrogenation to yield tetrahydrofuran at approximately 330 K, whereas 2,5-dihydrofuran predominantly follows a dehydrogenation pathway to produce furan at approximately 320 K [1]. This divergence in reactivity stems from the position of the C=C bond relative to the ether oxygen [1].

Heterogeneous catalysis Hydrogenation Surface chemistry

Enantioselective Heck Arylation: 2,3-Dihydrofuran Yields High Optical Purity vs. Alternative Olefins

The catalytic asymmetric Heck arylation of 2,3-dihydrofuran with phenyl triflate using a chiral Pd-(R)-BINAP catalyst produces (R)-2-phenyl-2,3-dihydrofuran with >96% enantiomeric excess (ee) [1]. When using aryl iodides with tetrabutylammonium L-prolinate, the ee reaches >99% for 2-phenyl-2,3-dihydrofuran [2]. These values represent some of the highest enantioselectivities reported for intermolecular Heck reactions.

Asymmetric catalysis Heck reaction Chiral synthesis

Polymerization Mechanism Specificity: Cationic vs. Radical Pathways in 2,3-Dihydrofuran

Low-temperature EPR studies of irradiated 2,3-dihydrofuran solutions reveal that the polydisperse polymer forms predominantly via a cationic mechanism initiated by a dimer carbocation, while the free-radical pathway via the dihydrofuryl radical yields only low molecular weight oligomers [1]. This mechanistic bifurcation is not observed for tetrahydrofuran, which lacks the requisite olefin for cationic initiation [2].

Polymer chemistry Cationic polymerization EPR spectroscopy

Hetero Diels-Alder Regioselectivity: 2,3-Dihydrofuran as Dienophile vs. Furan as Diene

In inverse electron-demand hetero Diels-Alder reactions with azoalkenes, 2,3-dihydrofuran acts as a dienophile and exhibits distinct regioselectivity compared to furan acting as a diene [1]. DFT calculations and experimental studies demonstrate that the highest electron density resides at C-4 of 2,3-dihydrofuran, leading to an apparent reverse regiochemistry in the cycloadduct [1][2].

Cycloaddition Heterocyclic synthesis Regioselectivity

Degradable Copolymer Incorporation: 2,3-Dihydrofuran Enables Acid-Cleavable Thermosets

Copolymerization of dicyclopentadiene (DCPD) with 2,3-dihydrofuran yields a poly(DCPD-co-DHF) matrix that can be deconstructed via acid-catalyzed hydrolysis of the DHF units in cyclopentyl methyl ether [1]. This cleavable comonomer approach enables recovery and reuse of carbon fibers without significant structural degradation, a property not accessible with DCPD homopolymers or THF copolymers [1].

Degradable polymers Thermoset recycling Frontal polymerization

Validated Application Scenarios for 2,3-Dihydrofuran Based on Quantitative Differentiation Evidence


Asymmetric Synthesis of Chiral 2-Aryl-2,3-dihydrofurans via Enantioselective Heck Arylation

2,3-Dihydrofuran serves as the substrate of choice for producing chiral 2-aryl-2,3-dihydrofurans with >96-99% ee [1][2]. These optically active intermediates are pivotal in the synthesis of bioactive molecules, including ftorafur metabolites and atropisomeric furan derivatives [3][4]. Alternative olefins fail to achieve comparable enantioselectivity under analogous conditions [1].

Selective Catalytic Hydrogenation to Tetrahydrofuran on Palladium Catalysts

When tetrahydrofuran is the desired hydrogenation product, 2,3-dihydrofuran is the preferred substrate over 2,5-dihydrofuran. On Pd(111) surfaces, 2,3-dihydrofuran hydrogenates cleanly at ~330 K, whereas 2,5-dihydrofuran dehydrogenates to furan at ~320 K [5]. This selectivity is critical for integrated processes requiring high-purity THF without furan contamination.

Synthesis of Degradable Thermoset Composites with Recoverable Carbon Fibers

2,3-Dihydrofuran is copolymerized with dicyclopentadiene via frontal polymerization to produce acid-cleavable matrices [6]. Hydrolysis of the DHF units in HCl/CPME enables complete deconstruction and recovery of carbon fibers, which can be reused in multiple composite cycles without property degradation [6]. This application leverages 2,3-dihydrofuran's unique enol ether reactivity for sustainable materials engineering.

Regioselective Hetero Diels-Alder Construction of Furoquinoline and Pyran Derivatives

2,3-Dihydrofuran acts as a dienophile in inverse electron-demand hetero Diels-Alder reactions with azoalkenes, providing regioisomeric cycloadducts distinct from those obtained with furan [7]. This regioselectivity is exploited in the synthesis of styrylfuroquinolines and hexahydrofuro[3,2-c]quinoline derivatives with high yields [8][9].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

53 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2,3-Dihydrofuran

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.